(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a bicyclic structure, which means it contains two rings. The presence of the tert-butyl group and carbamic acid ester group could give this compound unique chemical properties .
Molecular Structure Analysis
The molecule has several stereocenters, which are carbon atoms bonded to four different groups. These stereocenters make the molecule chiral, meaning it can exist in different forms that are mirror images of each other . The (1S,2S,3R,5S) notation in the name of the compound indicates the configuration of these stereocenters.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, esters like the carbamic acid tert-butyl ester group can undergo reactions such as hydrolysis and transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the carbamic acid ester group could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Crystallographic Studies and Compound Characterization
The compound, while not directly studied, is similar in structure to other carbamic acid tert-butyl esters which have been extensively characterized through methods such as FT-NMR, FT-IR spectroscopy, and X-ray diffraction. These compounds generally exhibit interesting crystalline structures with significant intermolecular interactions, such as hydrogen bonding and π–π stacking interactions, which contribute to their stability and conformational properties (Kant et al., 2015).
Synthetic Applications
Similar carbamic acid tert-butyl esters have been synthesized through various reactions, including asymmetric Mannich reactions, indicating the potential utility of these compounds in the synthesis of chiral amino carbonyl compounds, crucial in medicinal chemistry and materials science (Yang et al., 2009).
Polymer and Material Science
Some carbamic acid tert-butyl esters derivatives have been used in the synthesis of block copolymers via ring-opening metathesis polymerization (ROMP). These polymers have applications in creating scaffolds for sol/gel processes, potentially useful in materials science for creating structured and porous materials with specific properties (Kir et al., 2010).
Radiochemistry
Derivatives of compounds structurally similar to (1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester have been used in radioiodination processes, a crucial step in the synthesis of high-affinity ligands for receptor characterization in biochemistry and medical diagnostics (Mais et al., 1991).
Properties
IUPAC Name |
tert-butyl N-[(1S,2S,3R,5S)-2,6,6-trimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-17(6)11(13(20)18-7)8-10-9-12(17)16(10,4)5/h10-12H,8-9H2,1-7H3,(H,18,20)(H,19,21)/t10-,11+,12+,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOUIMMZRRKRK-XSLLRJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)NC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588726 | |
Record name | tert-Butyl [(1S,2S,3R,5S)-2,6,6-trimethyl-3-(methylcarbamoyl)bicyclo[3.1.1]heptan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705949-12-8 | |
Record name | tert-Butyl [(1S,2S,3R,5S)-2,6,6-trimethyl-3-(methylcarbamoyl)bicyclo[3.1.1]heptan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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